molecular formula C21H19N3O2S B2506677 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251625-84-9

9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

Cat. No.: B2506677
CAS No.: 1251625-84-9
M. Wt: 377.46
InChI Key: CNSKFIMMUVOTNO-UHFFFAOYSA-N
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Description

9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Tuning of Chemo- and Regioselectivities in Syntheses

  • Chemoselective Syntheses : A study detailed the chemoselective synthesis of various pyrazoloquinolinones and pyrazoloquinazolinones from 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, highlighting the versatility of these compounds in chemical synthesis and potential applications in developing novel pharmaceuticals (Chebanov et al., 2008).

Antimicrobial Activity

  • Antibacterial Compounds : A series of novel quinazolinone derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antibacterial agents (Appani et al., 2016).

Labeling and Synthesis Techniques

  • Carbon-14 Labeling : The synthesis of carbon-14 labeled 4-aminoquinazolines and quinazolin-4 (3H)-ones for potential use in pharmacokinetic studies, highlighting their application in understanding drug distribution and metabolism (Saemian et al., 2009).

Anticonvulsant Activity

  • Schiff Bases as Anticonvulsants : Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-ones showed significant anticonvulsant activity, underscoring the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Paneersalvam et al., 2010).

Antitumor Agents

  • Potent Antitumor Agents : Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of quinazolinone derivatives as antitumor agents (Jiang et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved sources .

Properties

IUPAC Name

9-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19(23-10-8-14-4-1-2-5-16(14)13-23)15-6-7-17-18(12-15)22-21-24(20(17)26)9-3-11-27-21/h1-2,4-7,12H,3,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKFIMMUVOTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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